Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C16H19NO2S and a molecular weight of 289.39 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-isopropylbenzaldehyde with ethyl cyanoacetate in the presence of sulfur and ammonium acetate . The reaction proceeds through a multi-step process, including the formation of an intermediate, which is then cyclized to form the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product . Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives .
Scientific Research Applications
Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino and carboxylate groups allow it to form hydrogen bonds and interact with various enzymes and receptors . These interactions can modulate biological pathways, leading to its observed effects in antimicrobial and anticancer studies .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
Uniqueness
Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets .
Properties
IUPAC Name |
ethyl 2-amino-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-4-19-16(18)14-13(9-20-15(14)17)12-7-5-11(6-8-12)10(2)3/h5-10H,4,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVSSBPDKUXIQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351576 | |
Record name | ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315683-17-1 | |
Record name | ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 315683-17-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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